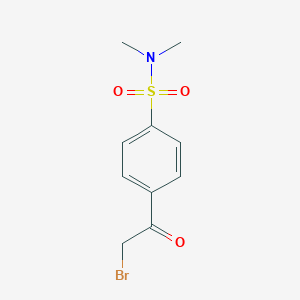

![molecular formula C12H14BrNO3S B029418 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one CAS No. 58722-38-6](/img/structure/B29418.png)

2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

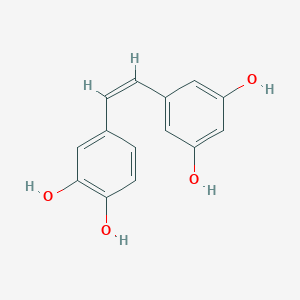

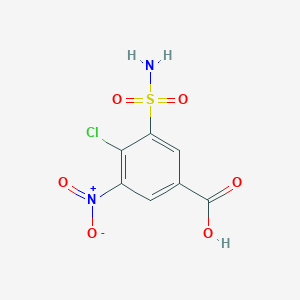

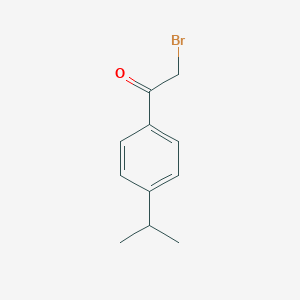

2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one is a chemical compound with the molecular formula C12H14BrNO3S . It has a molecular weight of 332.22 g/mol . The IUPAC name for this compound is 2-bromo-1-(4-pyrrolidin-1-ylsulfonylphenyl)ethanone .

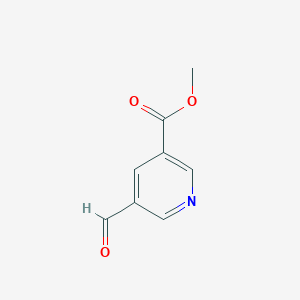

Synthesis Analysis

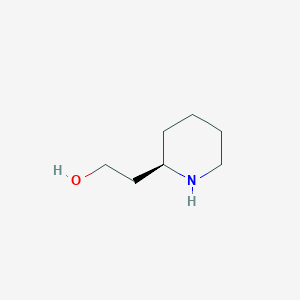

The synthesis of compounds similar to 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

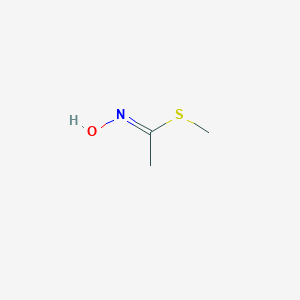

The molecular structure of 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one can be represented by the canonical SMILES string: C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)CBr . This compound has a topological polar surface area of 62.8 Ų and contains 18 heavy atoms .Physical And Chemical Properties Analysis

2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one has a molecular weight of 332.22 g/mol . It has a computed XLogP3-AA value of 2, indicating its lipophilicity . This compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of this compound are both 330.98778 g/mol .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one Applications

The compound 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one is a versatile chemical with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

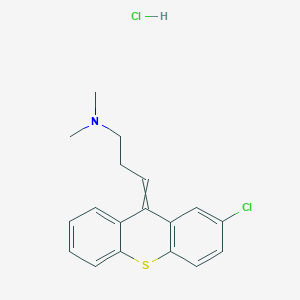

Medicinal Chemistry: Synthesis of Biologically Active Compounds: The pyrrolidine ring, a component of this compound, is widely used in medicinal chemistry to create biologically active molecules. Its saturated nature and sp3 hybridization allow for a rich exploration of pharmacophore space, contributing to the stereochemistry of the molecule . This compound can serve as a precursor for synthesizing novel drug candidates with potential therapeutic applications.

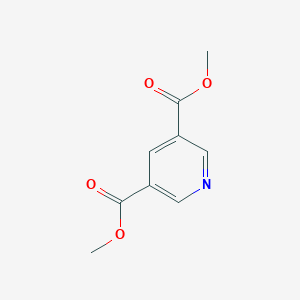

Organic Synthesis: Stereoselective Reactions: Due to the stereogenicity of the pyrrolidine ring, this compound can be used in stereoselective synthesis, which is crucial for creating specific enantiomers of drug molecules. The different spatial orientations of substituents on the pyrrolidine ring can lead to diverse biological profiles, making it valuable for designing enantioselective drugs .

Antimicrobial Research: Development of Antibacterial and Antifungal Agents: Research has indicated that compounds containing the pyrrolidine ring exhibit antimicrobial activity against a range of bacteria and fungi. This makes 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one a promising candidate for developing new antimicrobial agents .

Chemical Biology: Probe Synthesis: In chemical biology, this compound can be used to synthesize probes that help in understanding biological processes. The pyrrolidine ring’s ability to bind selectively to biological targets makes it an excellent scaffold for designing probes that can interact with specific enzymes or receptors .

Material Science: Organic Electronic Materials: The pyrrolidine ring’s structural properties can be harnessed in material science to develop organic electronic materials. Its ability to contribute to the three-dimensional structure of organic compounds can be utilized in creating materials with specific electronic properties .

Pharmacokinetics: Modifying Drug Properties: The introduction of the pyrrolidine ring into drug molecules can significantly alter their pharmacokinetic properties. This includes changes in absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for the drug’s efficacy and safety .

Neuropharmacology: Central Nervous System Agents: Compounds with the pyrrolidine structure have been studied for their effects on the central nervous system (CNS). They can be used to develop CNS agents that may have applications in treating neurological disorders .

Agricultural Chemistry: Pesticide Development: The reactivity of the pyrrolidine ring makes it suitable for creating compounds used in pesticides. Its ability to interact with biological systems can be leveraged to develop targeted pesticides with reduced environmental impact .

Propiedades

IUPAC Name |

2-bromo-1-(4-pyrrolidin-1-ylsulfonylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3S/c13-9-12(15)10-3-5-11(6-4-10)18(16,17)14-7-1-2-8-14/h3-6H,1-2,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFXLQROGLQKEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368824 |

Source

|

| Record name | 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one | |

CAS RN |

58722-38-6 |

Source

|

| Record name | 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4-Butanetetrol,1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]-2-pyrazinyl]-, (1R,2S,3R)-](/img/structure/B29378.png)